molecular formula C10H14ClNOS B1369986 Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride CAS No. 219540-76-8

Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride

Cat. No.: B1369986
CAS No.: 219540-76-8
M. Wt: 231.74 g/mol
InChI Key: SEVCWVIIKWIMCR-UHFFFAOYSA-N
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Description

Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride is a chemical compound with the molecular formula C10H14ClNOS. It is a yellow to brown solid with a melting point of 251-254°C . This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride typically involves the reaction of piperidine derivatives with thiophene-2-carboxylic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride include:

Uniqueness

This compound is unique due to its specific combination of a piperidine ring and a thiophene moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

piperidin-4-yl(thiophen-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS.ClH/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVCWVIIKWIMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594694
Record name (Piperidin-4-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219540-76-8
Record name (Piperidin-4-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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